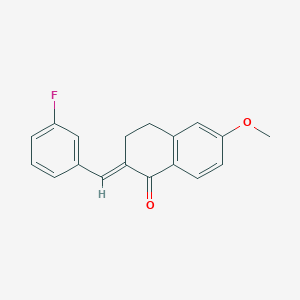
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as FBMN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBMN belongs to the family of naphthalenone derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
科学研究应用
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and inflammation. In cancer research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In inflammation research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用机制
The mechanism of action of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptide. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the accumulation of amyloid-beta peptide and improve cognitive function in animal models. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models.
实验室实验的优点和局限性
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that its synthesis method is complex and requires multiple steps, which makes it difficult to scale up for commercial use.
未来方向
There are several future directions for the research of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective therapeutic applications. Another direction is to optimize its synthesis method and develop more efficient and scalable methods for commercial use. Additionally, further studies could be conducted to investigate its potential applications in other fields such as infectious diseases and neurodegenerative disorders. Overall, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has shown great potential for therapeutic applications and further research is warranted.
合成方法
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process, starting with the reaction of 3-fluorobenzaldehyde and 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to a condensation reaction with 6-methoxy-1-tetralone using a base such as potassium carbonate. The final product is obtained through purification and characterization using techniques such as column chromatography and NMR spectroscopy.
属性
IUPAC Name |
(2E)-2-[(3-fluorophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKRJCNJJEKFF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

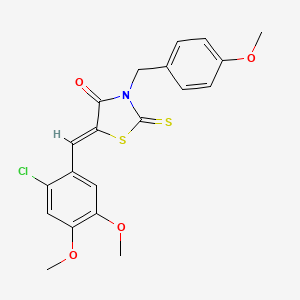
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)
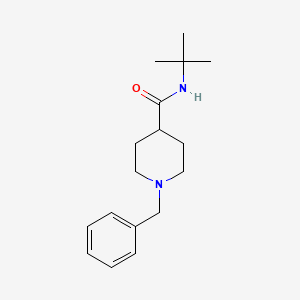
![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
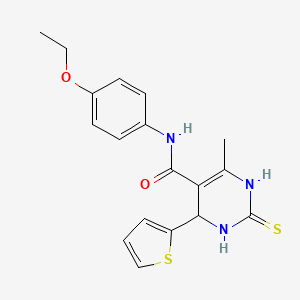
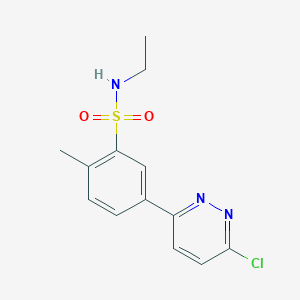
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)

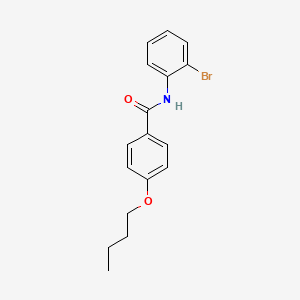
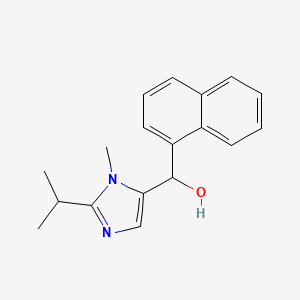
![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)